Home > Products > Screening Compounds P82149 > H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH
H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH - 183449-57-2

H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH

Catalog Number: EVT-1452689
CAS Number: 183449-57-2
Molecular Formula: C196H299N53O55S
Molecular Weight: 4309.924
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2

Compound Description: This is a conformationally constrained melanotropin peptide analog. It acts as an agonist at melanocortin receptors (MC1R, MC3R, MC4R, MC5R), with varying affinity and selectivity depending on specific modifications at positions 5, 7, and 9. The "c" notation indicates a cyclic structure within the peptide. []

Relevance: This compound shares several key amino acid residues with the target compound, including Asp-His-Phe-Arg, suggesting a potential structural relationship. Both compounds likely adopt specific conformations crucial for their biological activity, highlighting the importance of stereochemistry in peptide design. The study of Ac-Nle-c[Asp-His-Phe-Arg-Trp-Ala-Lys]-NH2 and its analogs provides insights into the structure-activity relationship of melanotropin peptides and their interactions with melanocortin receptors. This information could be valuable in understanding the potential roles and interactions of the target compound "Pyr-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-" with similar biological targets. []


Gln-Arg-Leu-Asp-Arg-Cys-Lys (QRLERCK)

Compound Description: This is a heptapeptide identified in defatted oil palm kernel globulin hydrolysates (DOPKGH). [] While QRLERCK itself did not exhibit notable bioactivity in the study, it highlights the potential of this source for generating bioactive peptides.

Relevance: Although QRLERCK doesn't share a long sequence homology with the target compound "Pyr-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-", it emphasizes the presence of Arg and Leu, which are also present in the target compound. The fact that QRLERCK originates from protein hydrolysates suggests that the target compound, with its longer sequence, could potentially be a precursor for smaller bioactive peptides. Further investigation into the degradation or enzymatic processing of the target compound might reveal similar short peptides with biological activities. []


Glu-Val-Pro-Gln-Ala-Tyr-Ile-Pro (EVPQAYIP)

Compound Description: This octapeptide, also identified in DOPKGH, exhibits both ACE-inhibitory activity (IC50: 102.75 μmol/L) and zinc-chelating capacity (11.69 mg/g). [] Its mechanism involves competitive binding to ACE's active site, specifically Glu384, Lys511, and Gln281, and affecting zinc coordination through Glu411 interaction.

Relevance: EVPQAYIP shares the amino acids Glu, Val, Gln, and Pro with the target compound "Pyr-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-". The presence of Pro is particularly noteworthy, as it can significantly influence peptide structure due to its rigid cyclic side chain. The zinc-chelating activity of EVPQAYIP further suggests that the target compound, containing multiple His residues known to coordinate metal ions, might also possess metal-binding properties. This aspect could be relevant for its biological activity or potential applications. []

Overview

The compound H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH is a complex peptide composed of various amino acids. This compound is classified as a neuropeptide, which plays significant roles in various biological processes, including neuroprotection, signaling, and metabolic regulation.

Source

The information regarding this compound can be sourced from databases like PubChem, which provides detailed chemical properties, synthesis methods, and biological activities of compounds. Additionally, recent studies in biochemistry and molecular biology journals offer insights into the functional roles and applications of such peptides in therapeutic contexts.

Classification

This compound is classified under peptides and neuropeptides, which are short chains of amino acids that can act as signaling molecules in the body. Its structure suggests it may have neuroprotective properties and could be involved in various physiological processes.

Synthesis Analysis

Methods

The synthesis of H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin.
  2. Deprotection: The protecting group is removed to expose the reactive amine group.
  3. Coupling: A new amino acid is introduced, typically activated by a coupling reagent (e.g., DIC or HATU).
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of H-DL-Pyr-DL-Phe-DL-Arg... can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data

  • Molecular Formula: C₄₅H₆₃N₉O₁₁
  • Molecular Weight: Approximately 1085.2 g/mol .
  • 3D Structure: Computational modeling can provide insights into its three-dimensional conformation, which is crucial for understanding its biological interactions.
Chemical Reactions Analysis

Reactions

H-DL-Pyr... may participate in various biochemical reactions typical for peptides, including:

  1. Hydrolysis: Peptide bonds can be hydrolyzed by proteolytic enzymes.
  2. Oxidation-Reduction Reactions: Certain amino acids within the peptide can undergo oxidation or reduction.
  3. Ligand-Receptor Interactions: The compound may interact with specific receptors in the body, triggering signaling pathways.

Technical Details

These reactions are often studied under controlled conditions to determine the kinetics and mechanisms involved, utilizing techniques like enzyme assays and chromatographic methods.

Mechanism of Action

Process

The mechanism by which H-DL-Pyr... exerts its effects typically involves binding to specific receptors on target cells, leading to downstream signaling cascades that affect cellular functions such as survival, proliferation, or differentiation.

Data

Research indicates that neuropeptides like this compound can influence neuronal health by modulating neurotransmitter release, promoting neurogenesis, and providing protection against oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH and temperature.
  • pKa Values: Varies depending on the amino acid composition; critical for understanding ionization states at physiological pH.

Relevant analyses include thermal stability assessments and solubility tests to guide formulation for therapeutic applications.

Applications

Scientific Uses

H-DL-Pyr... has potential applications in:

  1. Neuropharmacology: Investigated for its role in neuroprotection and treatment of neurodegenerative diseases.
  2. Biotechnology: Used in developing therapeutic peptides for various conditions.
  3. Research Tools: Employed in studies exploring cell signaling pathways and peptide-receptor interactions.

This complex peptide's diverse functionalities highlight its significance in both basic research and therapeutic development, making it a valuable compound in modern biochemistry and pharmacology.

Properties

CAS Number

183449-57-2

Product Name

H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C196H299N53O55S

Molecular Weight

4309.924

InChI

InChI=1S/C196H299N53O55S/c1-27-104(20)159(188(296)212-89-146(259)220-126(70-96(4)5)174(282)229-125(65-69-305-26)172(280)242-153(98(8)9)186(294)210-85-143(256)207-86-148(261)241-155(100(12)13)191(299)246-158(103(18)19)192(300)249-160(105(21)28-2)193(301)218-109(25)195(303)304)248-194(302)161(106(22)29-3)247-163(271)107(23)216-144(257)87-208-164(272)118(50-39-41-66-197)224-181(289)135(79-141(200)254)235-185(293)139(92-251)222-147(260)90-211-187(295)154(99(10)11)243-184(292)137(81-152(268)269)236-170(278)123(59-63-149(262)263)223-162(270)108(24)217-173(281)129(72-110-44-33-30-34-45-110)232-177(285)131(74-112-48-37-32-38-49-112)238-189(297)157(102(16)17)245-183(291)127(71-97(6)7)230-166(274)119(51-40-42-67-198)225-169(277)122(57-61-140(199)253)227-178(286)132(76-114-82-203-93-213-114)234-180(288)134(78-116-84-205-95-215-116)239-190(298)156(101(14)15)244-171(279)124(60-64-150(264)265)228-175(283)128(75-113-53-55-117(252)56-54-113)221-145(258)88-209-165(273)138(91-250)240-182(290)136(80-151(266)267)237-179(287)133(77-115-83-204-94-214-115)233-167(275)120(52-43-68-206-196(201)202)226-176(284)130(73-111-46-35-31-36-47-111)231-168(276)121-58-62-142(255)219-121/h30-38,44-49,53-56,82-84,93-109,118-139,153-161,250-252H,27-29,39-43,50-52,57-81,85-92,197-198H2,1-26H3,(H2,199,253)(H2,200,254)(H,203,213)(H,204,214)(H,205,215)(H,207,256)(H,208,272)(H,209,273)(H,210,294)(H,211,295)(H,212,296)(H,216,257)(H,217,281)(H,218,301)(H,219,255)(H,220,259)(H,221,258)(H,222,260)(H,223,270)(H,224,289)(H,225,277)(H,226,284)(H,227,286)(H,228,283)(H,229,282)(H,230,274)(H,231,276)(H,232,285)(H,233,275)(H,234,288)(H,235,293)(H,236,278)(H,237,287)(H,238,297)(H,239,298)(H,240,290)(H,241,261)(H,242,280)(H,243,292)(H,244,279)(H,245,291)(H,246,299)(H,247,271)(H,248,302)(H,249,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,303,304)(H4,201,202,206)

InChI Key

KGOBZCKPDJHJMH-SUJODTBGSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.